Brachystemidine D

Description

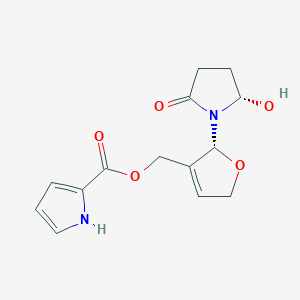

Brachystemidine D is a nitrogen-containing glycoside compound isolated from the roots of Brachystemma calycinum (Chinese name: Duan Ban Hua), a plant traditionally used in herbal medicine. Its molecular formula is C₁₄H₁₆N₂O₅, with a molecular weight of 292.29 g/mol . Physically, it exists as colorless crystals with a melting point of 147.5–149°C and exhibits an optical rotation of [α]D²⁵ = +3.52° (c = 0.43, MeOH) . The compound is biosynthesized via β-glycosidic bonds, a structural hallmark of glycosides from the Cycadaceae family . Its low natural yield (0.000004% dry weight) underscores challenges in large-scale isolation .

Properties

Molecular Formula |

C14H16N2O5 |

|---|---|

Molecular Weight |

292.29 g/mol |

IUPAC Name |

[(2R)-2-[(2S)-2-hydroxy-5-oxopyrrolidin-1-yl]-2,5-dihydrofuran-3-yl]methyl 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C14H16N2O5/c17-11-3-4-12(18)16(11)13-9(5-7-20-13)8-21-14(19)10-2-1-6-15-10/h1-2,5-6,11,13,15,17H,3-4,7-8H2/t11-,13+/m0/s1 |

InChI Key |

DBJBAGUZUMGDCA-WCQYABFASA-N |

Isomeric SMILES |

C1CC(=O)N([C@H]1O)[C@H]2C(=CCO2)COC(=O)C3=CC=CN3 |

Canonical SMILES |

C1CC(=O)N(C1O)C2C(=CCO2)COC(=O)C3=CC=CN3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Brachystemidine D belongs to a class of nitrogenous glycosides and alkaloids with diverse bioactivities. Below is a systematic comparison with structurally or functionally related compounds:

Table 1: Structural and Pharmacological Comparison of this compound and Analogues

Key Findings:

Structural Diversity: this compound shares a β-glycosidic backbone with other Cycadaceae glycosides but differs in substituents compared to Brachystemidines A and G . Brachystamide A (from Piper brachystachyum) is structurally distinct, being a flavonoid rather than a glycoside .

Bioactivity Profile: Immunosuppression: Brachystemidine G exhibits superior activity (IC₅₀ = 5.6 μg/mL) compared to D, though the latter’s exact potency remains unquantified . Cytotoxicity: Gelsemiumidine D shows moderate cytotoxicity, contrasting with this compound’s focus on immunomodulation .

Natural Availability :

- This compound and A are isolated in trace amounts (≤0.000008% dw), limiting their practical utility without synthetic augmentation .

Thermal Stability :

- Unlike heat-sensitive amatoxins (e.g., α-amanitin), this compound’s melting point suggests moderate thermal resilience .

Research Implications

- Synthetic Routes : The low natural yield of this compound necessitates development of total synthesis protocols, akin to those used for majusculamide D .

- Structure-Activity Relationships (SAR): Comparative studies between Brachystemidines D and G could elucidate key functional groups driving immunosuppression.

- Clinical Potential: Brachystemidine G’s high potency warrants further in vivo studies for autoimmune disease applications .

Q & A

Basic Research Questions

Q. What methodologies are optimal for isolating Brachystemidine D from Brachystemma calycinum?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic separation. Column chromatography with silica gel or reverse-phase HPLC is recommended for purification. Yield optimization requires adjusting solvent polarity and temperature, as initial yields are reported at 0.000004% dry weight . To ensure reproducibility, document extraction parameters (e.g., solvent ratios, duration) and validate purity via NMR and mass spectrometry .

Q. How is the structural identity of this compound confirmed in new studies?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (1H, 13C, 2D-COSY) to map carbon-hydrogen frameworks.

- High-resolution mass spectrometry (HR-MS) to confirm molecular formula (C₁₄H₁₆N₂O₅).

- X-ray crystallography for absolute stereochemistry, if crystalline forms are obtainable. Cross-validate data against published spectra (e.g., [α]D²⁰ = +3.52° in methanol) .

Q. What analytical techniques are recommended for quantifying this compound in plant extracts?

- Methodological Answer : Use reverse-phase HPLC with UV detection (254 nm) and a C18 column, employing acetonitrile/water gradients. Calibrate with authentic standards and validate via spike-recovery experiments. For trace quantification, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity .

Advanced Research Questions

Q. How can conflicting reports on this compound’s bioactivity be systematically addressed?

- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., cell line specificity, assay conditions). Standardize protocols:

- Use primary cell lines (e.g., HUVEC for endothelial studies, as in vulpinic acid research ).

- Control for compound stability (e.g., oxidation in cell culture media).

- Validate bioactivity via orthogonal assays (e.g., enzymatic inhibition and gene expression profiling) .

Q. What strategies are effective in elucidating this compound’s mechanism of action?

- Methodological Answer :

- Omics approaches : Transcriptomics to identify differentially expressed genes, or proteomics to map protein interaction networks.

- Molecular docking : Screen against predicted targets (e.g., inflammatory enzymes) using software like AutoDock Vina.

- siRNA knockdown : Validate target relevance in cellular models .

Q. How to design dose-response studies for this compound’s pharmacological effects?

- Methodological Answer :

- Pilot studies : Establish a dynamic range (e.g., 0.1–100 µM) using logarithmic dilution series.

- Statistical power : Use ≥3 biological replicates and ANOVA with post-hoc tests.

- Controls : Include solvent-only controls and reference compounds (e.g., vulpinic acid for antioxidant assays ). Document EC₅₀/IC₅₀ values and Hill slopes for comparative analysis .

Methodological Considerations for Data Reproducibility

- Experimental Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail extraction, purification, and characterization steps. Provide raw spectral data in supplementary materials .

- Ethical Compliance : For in vitro studies using human cells, adhere to ethical review protocols, including informed consent for cell line sourcing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.